molecular formula C5H2BrClFN B1487778 4-Bromo-3-chloro-2-fluoropyridine CAS No. 1017793-21-3

4-Bromo-3-chloro-2-fluoropyridine

Cat. No. B1487778
CAS RN: 1017793-21-3
M. Wt: 210.43 g/mol
InChI Key: UMQBGWKWOLRROL-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluoropyridine is a useful intermediate for pharmaceutical and organic synthesis . It is slightly soluble in water .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClFN . The InChI Key is UMQBGWKWOLRROL-UHFFFAOYSA-N . The SMILES representation is FC1=NC=CC(Br)=C1Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.43 g/mol . It is slightly soluble in water . More detailed physical and chemical properties are not available in the resources.

Scientific Research Applications

Chemoselective Functionalization

4-Bromo-3-chloro-2-fluoropyridine is a subject of interest in chemoselective functionalization studies. For example, its close analog, 5-bromo-2-chloro-3-fluoropyridine, demonstrates unique chemoselectivity under various conditions, including catalytic amination and SNAr conditions. This research emphasizes the compound's potential in selective synthetic transformations (Stroup et al., 2007).

Vibrational Spectra Analysis

Research on the vibrational spectra of monosubstituted pyridines, including halopyridines like this compound, provides insights into their molecular properties. This research can be critical in understanding their chemical behavior and applications in various fields (Green et al., 1963).

Structural Manifolds and Isomerization

The compound's derivatives can undergo isomerization, creating various structural manifolds. This versatility is essential in synthesizing diverse pyridine derivatives with potential applications in medicinal chemistry and materials science (Schlosser & Bobbio, 2002).

Synthesis of Pentasubstituted Pyridines

Halogen-rich intermediates derived from this compound are valuable in synthesizing pentasubstituted pyridines. This application is particularly relevant in medicinal chemistry, where such compounds can be used as building blocks for drug development (Wu et al., 2022).

Borane Adducts Characterization

Borane adducts of substituted pyridines, including derivatives of this compound, have been characterized. These adducts' chemical analyses and spectroscopic studies provide valuable information for applications in coordination chemistry and catalysis (Ferrence et al., 1982).

Halogen/Halogen Displacement Studies

Studies on halogen/halogen displacement in pyridines, including derivatives of this compound, provide insights into chemical reactivity and mechanisms. Such research is crucial for understanding and designing new synthetic pathways in organic chemistry (Schlosser & Cottet, 2002).

Versatile Synthesis Applications

The compound's derivatives demonstrate versatility in synthesis, particularly in creating disubstituted pyridines and pyridones. Such synthetic pathways are instrumental in developing new compounds for pharmaceuticals and material sciences (Sutherland & Gallagher, 2003).

Mechanism of Action

Target of Action

4-Bromo-3-chloro-2-fluoropyridine is a chemical compound that is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that it can potentially target the respiratory system .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific context of its use. In general, this compound is used in the synthesis of fluoropyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Pharmacokinetics

It’s important to note that this compound is slightly soluble in water , which may influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. For instance, it can be used in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere . Additionally, its reactivity may be influenced by the presence of other substances in the reaction environment, such as palladium catalysts .

Safety and Hazards

4-Bromo-3-chloro-2-fluoropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

4-bromo-3-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQBGWKWOLRROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717805
Record name 4-Bromo-3-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017793-21-3
Record name Pyridine, 4-bromo-3-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017793-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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